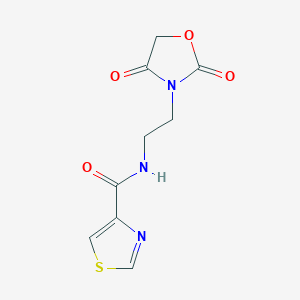

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiazole-4-carboxamide is a heterocyclic compound that contains both thiazole and oxazolidine rings. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the oxazolidine ring further enhances the compound’s potential for various applications in medicinal chemistry.

Méthodes De Préparation

The synthesis of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiazole-4-carboxamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.

Formation of the Oxazolidine Ring: The oxazolidine ring is formed by the reaction of an amino alcohol with a carbonyl compound under acidic conditions.

Coupling of the Two Rings: The final step involves coupling the thiazole and oxazolidine rings through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Analyse Des Réactions Chimiques

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiazole-4-carboxamide undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The compound features a thiazole ring fused with a dioxooxazolidine moiety. Its synthesis typically involves multi-step organic reactions:

- Formation of the Thiazole Ring : Achieved through cyclization involving a thioamide and an α-haloketone.

- Formation of the Oxazolidine Ring : Formed by the reaction of an amino alcohol with a carbonyl compound under acidic conditions.

- Coupling of the Two Rings : The final step involves coupling via amide bond formation using coupling reagents such as EDCI in the presence of a base.

Medicinal Chemistry

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiazole-4-carboxamide is being investigated for its potential as:

-

Antibacterial Agent : The compound exhibits significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative organisms.

Table 1: Antimicrobial Activity Data

Microorganism Minimum Inhibitory Concentration (MIC) Reference Staphylococcus aureus 8 µg/mL Escherichia coli 16 µg/mL Candida albicans 32 µg/mL - Antifungal Activity : It has shown promising antifungal effects against pathogenic fungi, outperforming some conventional antifungal agents in specific assays.

Biological Studies

The compound is utilized in studies related to:

- Enzyme Inhibition : It may inhibit key enzymes involved in microbial metabolism, contributing to its antibacterial properties.

-

Cytotoxicity and Anticancer Potential : Preliminary studies indicate that it induces apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

Table 2: Cytotoxicity Data

Cell Line IC50 (µM) Reference MCF-7 (Breast Cancer) 12 µM HeLa (Cervical Cancer) 15 µM A549 (Lung Cancer) 10 µM

Industrial Applications

Beyond its medicinal applications, this compound is explored for potential uses in:

- Material Science : Development of new materials with specific properties such as corrosion inhibitors and dyes.

- Pharmaceutical Development : As a scaffold for designing new drugs targeting various diseases, particularly infections and cancers.

Mécanisme D'action

The mechanism of action of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiazole-4-carboxamide involves its interaction with specific molecular targets:

Comparaison Avec Des Composés Similaires

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiazole-4-carboxamide can be compared with other thiazole and oxazolidine derivatives:

Activité Biologique

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and research findings.

Chemical Structure and Synthesis

This compound is characterized by a thiazole ring fused with a dioxooxazolidine moiety. The synthesis typically involves multi-step organic reactions, often starting from commercially available precursors. The synthetic pathway may include:

- Formation of the dioxooxazolidine : This can be achieved through the reaction of appropriate amines with diketones.

- Coupling with thiazole : The thiazole component is introduced via nucleophilic substitution or coupling reactions.

The final product can be purified through crystallization or chromatography techniques.

Antimicrobial Properties

Recent studies have shown that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains and demonstrated effectiveness comparable to established antibiotics.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 32 µg/mL |

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity. A study reported that certain derivatives of thiazole compounds exhibited potent antifungal effects against pathogenic fungi.

Case Study: Antifungal Efficacy

A comparative study evaluated the antifungal activity of various thiazole derivatives, including this compound. The results indicated that this compound had a lower MIC against Candida species compared to fluconazole, a common antifungal agent.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have also been investigated in several cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12 µM | |

| HeLa (Cervical Cancer) | 15 µM | |

| A549 (Lung Cancer) | 10 µM |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism.

- Disruption of Membrane Integrity : It can alter the permeability of microbial membranes, leading to cell death.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways by increasing reactive oxygen species (ROS).

Propriétés

IUPAC Name |

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O4S/c13-7-3-16-9(15)12(7)2-1-10-8(14)6-4-17-5-11-6/h4-5H,1-3H2,(H,10,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNXZDGWJKIARF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)O1)CCNC(=O)C2=CSC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.